molecular formula C18H19ClN4O2S B2763059 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1031989-91-9

4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2763059
CAS RN: 1031989-91-9
M. Wt: 390.89
InChI Key: LSEULLCOLQPIJA-UHFFFAOYSA-N
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Description

The compound “4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine” contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a sulfonyl group attached to a tert-butylphenyl group, and an amine group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amine groups, as well as the triazole ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar, while the tert-butylphenyl group could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis Techniques and Catalytic Applications

Research has demonstrated the utility of compounds similar to 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine in the synthesis of complex molecules. For instance, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-boc arylimines showcases the versatility of similar sulfonyl and triazole-containing compounds in organic synthesis, contributing to the preparation of various organic compounds with high precision and selectivity (Storgaard & Ellman, 2009).

Polymer Science and Proton Conductivity

In polymer science, derivatives of this compound have been studied for their potential in enhancing the properties of polyimide ionomer membranes. These studies highlight the role of triazole and similar moieties in improving the thermal and mechanical stability of polymers, as well as their proton conductive properties, which are crucial for applications in fuel cells and other energy-related technologies (Saito et al., 2010).

Antimicrobial and Antiviral Research

Compounds structurally related to 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies indicate that such compounds can possess significant biological activity, opening pathways for the development of new therapeutic agents (Bektaş et al., 2007); (Chen et al., 2010).

Material Science and Chemiluminescence

In material science, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes derived from compounds bearing structural similarities to 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine has been explored for their base-induced chemiluminescence properties. These findings could have implications for the development of new materials with unique optical properties (Watanabe et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as in medicine or materials science. Additionally, research could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

5-(4-tert-butylphenyl)sulfonyl-3-(3-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-18(2,3)12-7-9-15(10-8-12)26(24,25)17-16(20)23(22-21-17)14-6-4-5-13(19)11-14/h4-11H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEULLCOLQPIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

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